
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis Applications
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol has been utilized in chemoenzymatic synthesis. In a study, various 1‐aryl‐2,2,2‐trifluoroethanones, which are structurally similar to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol, were synthesized and later subjected to bioreduction using stereocomplementary alcohol dehydrogenases. This methodology was part of developing a stereoselective route towards Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Catalytic Synthesis Applications
The compound is also relevant in palladium-catalyzed cyclization studies. For instance, 3-Bromopyridine-4-carbaldehyde, a compound related to 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol, has been used in catalytic reactions with carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Antibacterial Applications
Research has shown that derivatives of bromopyridine, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been used as substrates for synthesizing new cyanopyridine derivatives with notable antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).
Electrochemical Applications
In electrochemistry, trifluoroethanol, closely related to the compound , has been investigated for its influence on the electrocatalytic reduction of carbon dioxide by a rhenium tricarbonyl bipyridyl complex. The presence of weak Brönsted acids like trifluoroethanol enhances the catalytic process and improves the catalyst's lifetime, indicating potential applications in CO2 reduction technologies (Wong, Chung, & Lau, 1998).
Synthesis of Nonlinear Optical Materials
The compound has been explored in the synthesis of nonlinear optical materials. For example, derivatives like 3-(5-bromopyridin-2-yl)-1-(pyren-1-yl) prop-2-en-1-one demonstrate promising properties for optoelectronic devices due to their excellent third-order nonlinear optical properties (Sun et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, “3-BROMOPYRIDIN-4-YLBORONIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
Related compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds like pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A related compound, c03, has been reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
Related compounds have been shown to inhibit the proliferation of certain cell lines .
Eigenschaften
IUPAC Name |
1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLQKSPUWXKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


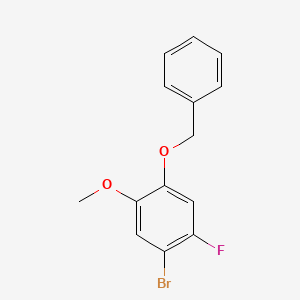
![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)

![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
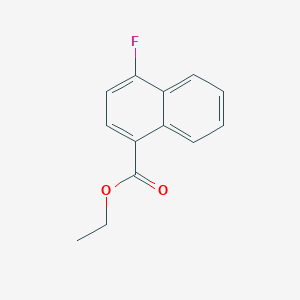
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
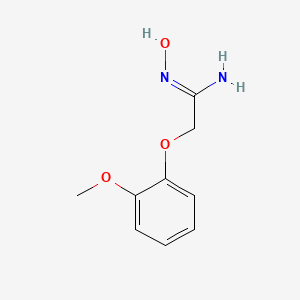
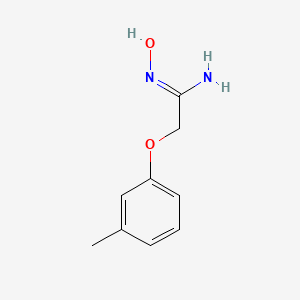

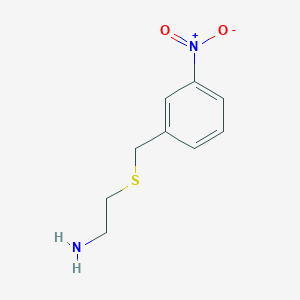
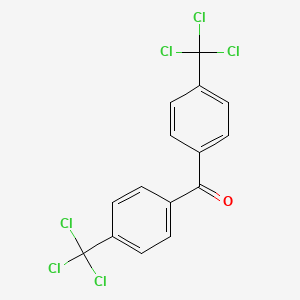

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)